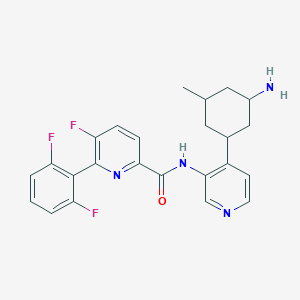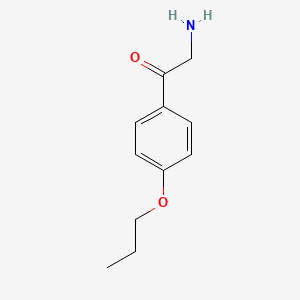
2-Amino-1-(4-propoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-propoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenyl ethanone, where the phenyl ring is substituted with a propoxy group at the para position and an amino group at the alpha position relative to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-propoxyphenyl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 4-propoxybenzaldehyde.
Formation of Intermediate: The aldehyde group of 4-propoxybenzaldehyde is converted to a ketone group through an oxidation reaction.
Amination: The ketone intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The propoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl ethanone derivatives.
Scientific Research Applications
2-Amino-1-(4-propoxyphenyl)ethan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-propoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the propoxy group can influence the compound’s lipophilicity and membrane permeability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-1-(4-methoxyphenyl)ethan-1-one: Similar structure with a methoxy group instead of a propoxy group.
2-Amino-1-(4-ethoxyphenyl)ethan-1-one: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness: 2-Amino-1-(4-propoxyphenyl)ethan-1-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to its methoxy and ethoxy analogs.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-amino-1-(4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO2/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12/h3-6H,2,7-8,12H2,1H3 |
InChI Key |
TULXEKSOMKGJTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
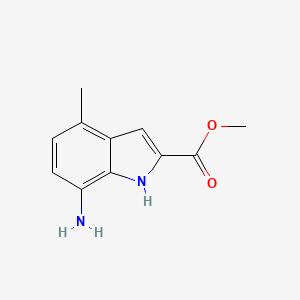

![tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13657811.png)
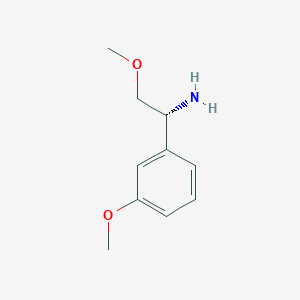

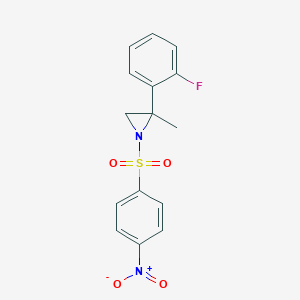

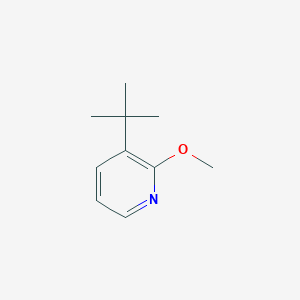
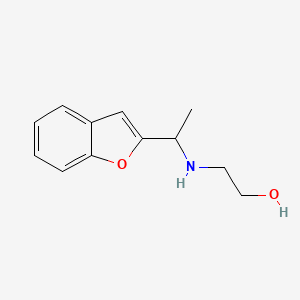
![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)
